1-(cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

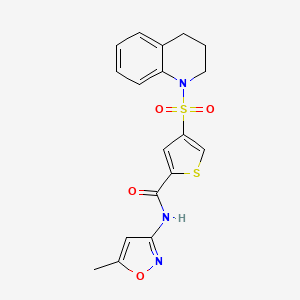

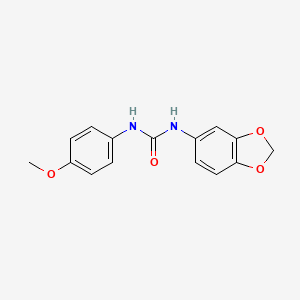

The compound “1-(cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are widely used in the pharmaceutical industry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines . The cyclopropylcarbonyl group could potentially be introduced through a carbonylation reaction .Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrazole ring substituted at the 1-position with a cyclopropylcarbonyl group, at the 3 and 5 positions with methyl groups, and at the 4-position with a phenylthio group .Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the 3 and 5 positions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Pyrazoles are generally stable compounds . The presence of the cyclopropylcarbonyl group could potentially introduce some strain into the molecule .Applications De Recherche Scientifique

Rearrangement and Synthesis in Organic Chemistry

The structural and synthetic versatility of pyrazoles, such as 1-(cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole, plays a pivotal role in organic synthesis. For instance, pyrazoles undergo rearrangements like the van Alphen–Hüttel rearrangement, highlighting their capacity for transformation into diverse structural motifs under various conditions. This property is crucial for synthesizing compounds with potential pharmacological applications. The rearrangement processes of pyrazoles offer pathways to synthesize novel compounds, including pyrazole carboxylates and phenanthridine derivatives, showcasing the chemical flexibility and utility of pyrazoles in organic synthesis (Vasin et al., 2018).

Catalysis and Heterogeneous Reactions

Pyrazoles also find applications in catalysis, demonstrated by the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives using novel catalysts. These reactions underscore the role of pyrazoles in facilitating catalytic processes that lead to compounds with significant potential in various scientific fields, including materials science and drug discovery. The development of environmentally benign catalytic methods using pyrazoles is a testament to their importance in green chemistry and sustainable practices (Maleki & Ashrafi, 2014).

Anticancer Research

In the realm of biomedical research, pyrazole derivatives exhibit promising anticancer properties. Novel platinum (II) and palladium (II) complexes with pyrazole-containing ligands have been evaluated for their anticancer activity, demonstrating the potential of pyrazole derivatives as scaffolds for developing new anticancer agents. These studies reveal the therapeutic potential of pyrazole compounds, particularly in targeting and inhibiting cancer cell proliferation, which is paramount for advancing cancer treatment strategies (Budzisz et al., 2004).

Biological and Pharmacological Activities

The diversity of biological activities exhibited by pyrazole derivatives is vast, ranging from antimicrobial to anti-inflammatory effects. This diversity underscores the role of pyrazoles in drug discovery and pharmaceutical research, where their pharmacological potentials are continually explored. Pyrazole derivatives' ability to bind to various biological targets offers insights into the development of new therapeutic agents, highlighting their significance in medicinal chemistry and pharmaceutical sciences (Kendre et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

cyclopropyl-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10-14(19-13-6-4-3-5-7-13)11(2)17(16-10)15(18)12-8-9-12/h3-7,12H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALILASMFVIFZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2CC2)C)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)